
4-(Benzyloxy)-1-chloro-2-nitrobenzene
Overview
Description
4-(Benzyloxy)-1-chloro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and nitro groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-chloro-2-nitrobenzene typically involves the nitration of 4-(benzyloxy)-1-chlorobenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-1-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-(Benzyloxy)-1-chloro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-1-chloro-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-chloro-2-nitrobenzene primarily involves its reactivity due to the presence of electron-withdrawing nitro and chloro groups. These groups influence the compound’s electrophilic and nucleophilic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution .
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)-2-hydroxybenzylidene derivatives
Uniqueness: 4-(Benzyloxy)-1-chloro-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct reactivity patterns. The presence of both chloro and nitro groups on the benzene ring makes it a versatile intermediate for various synthetic applications .
Biological Activity
4-(Benzyloxy)-1-chloro-2-nitrobenzene is an organic compound characterized by its unique structural features, including a chloro group, a nitro group, and a benzyloxy substituent attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Despite its potential applications, comprehensive studies on its biological activity remain limited. This article aims to explore the biological activity of this compound, summarizing existing research findings, potential mechanisms of action, and applications.
The molecular formula of this compound is C₁₃H₁₀ClNO₃. Its structure can be represented as follows:
Key Features
Feature | Description |
---|---|
Chloro Group | Enhances electrophilic substitution reactions |
Nitro Group | Potential for redox reactions and biological activity |
Benzyloxy Group | Increases lipophilicity, aiding in cellular penetration |
Antimicrobial Properties
Research into the antimicrobial properties of this compound indicates that it may exhibit significant activity against various bacterial strains. A study involving synthesized derivatives of this compound demonstrated promising results in inhibiting microbial growth, suggesting its potential as an antimicrobial agent.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Preliminary studies suggest that compounds similar to this compound may possess antioxidant capabilities due to their ability to scavenge free radicals and reduce oxidative damage. However, specific data on this compound's antioxidant activity is sparse.
While detailed mechanisms specific to this compound are not well-documented, related compounds often engage in redox cycling. This process involves the generation of reactive oxygen species (ROS), which can modulate various cellular pathways associated with apoptosis and inflammation. The presence of both chloro and nitro groups may facilitate interactions with biological macromolecules, potentially leading to DNA damage or alterations in cellular signaling pathways.
Study on Antimicrobial Activity
In a recent study, synthesized derivatives of this compound were screened for antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for developing new antimicrobial agents.
Toxicological Assessments
Toxicological evaluations have indicated that compounds structurally related to this compound can induce DNA breaks in mammalian cells. For instance, studies on similar nitro-substituted compounds have shown mutagenic effects in bacterial systems but varying results in mammalian cell tests . These findings underscore the need for further investigation into the safety profile of this compound.
Comparative Analysis with Related Compounds
To better understand the potential applications and biological activities of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | Used as an intermediate in organic synthesis |
4-Chloronitrobenzene | C₆H₄ClNO₂ | Similar structure; used in dye production |
4-Benzyloxy-1-nitrobenzene | C₁₃H₁₁NO₃ | Contains a nitro group; used in pharmaceuticals |
1-Benzyloxy-4-bromo-2-nitrobenzene | C₁₃H₉BrClNO₃ | Exhibits different reactivity due to bromine |
Properties
IUPAC Name |
1-chloro-2-nitro-4-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJIVDDLMDAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453136 | |
Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79035-13-5 | |
Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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